Product packaging for 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene(Cat. No.:CAS No. 2385126-32-7)

1-Bromo-3-fluoro-2-iodo-4-methoxybenzene

Cat. No.: B6287247
CAS No.: 2385126-32-7
M. Wt: 330.92 g/mol
InChI Key: XRLJESPLSBIUQV-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is a multi-functionalized aromatic compound of high value in synthetic organic chemistry. Its structure, featuring three distinct halogen substituents (bromine, iodine, and fluorine) along an ether moiety, makes it a sophisticated and versatile scaffold for constructing complex molecules. The presence of different halogens allows for sequential, site-selective metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, which is one of the most effective and widely used ways for forming carbon–carbon bonds to create biphenyl systems . This enables researchers to use this compound as a key precursor in the synthesis of biphenyl derivatives, which are fundamental backbones in medicinally active compounds, marketed drugs, and natural products . The methoxy group can act as an electron-donating group, influencing the electronic properties of the ring and directing subsequent electrophilic substitution reactions. As such, this reagent is primarily used in pharmaceutical research and materials science for the development of novel active compounds and functional materials. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFIO B6287247 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene CAS No. 2385126-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJESPLSBIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Iodo 4 Methoxybenzene and Analogues

Regioselective Halogenation Strategies

The synthesis of polysubstituted aromatic compounds like 1-bromo-3-fluoro-2-iodo-4-methoxybenzene is a significant challenge in organic chemistry. The key to success lies in controlling the position of each substituent on the aromatic ring, a concept known as regioselectivity. This section explores various advanced methods for achieving this control.

Electrophilic Aromatic Halogenation Approaches for Differentiated Substitution

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms onto an aromatic ring. wikipedia.org It involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. science-revision.co.ukmasterorganicchemistry.com However, when multiple halogens are introduced, controlling the position of each new substituent becomes critical.

Direct halogenation often requires a catalyst to increase the electrophilicity of the halogen. libretexts.orglibretexts.org

Lewis Acid Catalysis: Traditional methods for aromatic chlorination and bromination employ Lewis acids such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃). wikipedia.orgscience-revision.co.uklibretexts.org These catalysts polarize the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. science-revision.co.ukquora.com For instance, ZrCl₄ has been described as an efficient catalyst for the chlorination, bromination, iodination, and fluorination of various aromatic compounds under mild conditions. thieme-connect.com Iodination can be slightly different, sometimes requiring an oxidizing agent like nitric acid to generate the electrophilic iodine species. wikipedia.org

Carborane-Based Lewis Base Catalysts: More recently, novel catalyst systems have been developed to overcome the limitations of classical methods, such as low selectivity and harsh conditions. chemrxiv.orgchemrxiv.org Carborane-based Lewis base catalysts, used with N-halosuccinimides (NXS), represent a significant advancement. chemrxiv.orgresearchgate.net These systems have demonstrated high activity and selectivity for the halogenation of a wide range of aromatic compounds, including those that are electron-deficient. chemrxiv.orgresearchgate.net The unique three-dimensional structure of carboranes allows for fine-tuning of the catalyst's electronic properties, enhancing performance in bromination, chlorination, and iodination. chemrxiv.orgresearchgate.net

Table 1: Comparison of Catalyst Systems in Aromatic Halogenation

Catalyst Type Typical Examples Halogen Source Mechanism Advantages Limitations
Lewis Acid FeCl₃, AlCl₃, FeBr₃, ZnCl₂, ZrCl₄ Cl₂, Br₂ Activation of halogen via polarization to create a strong electrophile. science-revision.co.ukquora.com Well-established, readily available reagents. Can have low regioselectivity, harsh conditions, limited functional group tolerance. chemrxiv.org
Carborane-Based Lewis Base m-carborane sulfides N-halosuccinimides (NCS, NBS, NIS) Activation of NXS via Lewis base interaction. chemrxiv.org High chemo- and regioselectivity, mild conditions, broad substrate scope, including drug molecules. chemrxiv.orgchemrxiv.org Newer technology, potentially more complex catalyst synthesis.

The regiochemical outcome of electrophilic halogenation on a substituted benzene ring is dictated by the electronic properties of the substituents already present.

Activating Groups: The methoxy (B1213986) (-OCH₃) group is a powerful activating group. It donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles primarily to the ortho and para positions. uci.edu The reaction of anisole (B1667542) (methoxybenzene) with bromine, for example, can proceed even without a Lewis acid catalyst. pearson.com

Deactivating Groups: Halogens (F, Cl, Br, I) are deactivating groups. They are electronegative and withdraw electron density from the ring through induction, making it less reactive. uci.edu Paradoxically, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate when the attack occurs at these positions. uci.edu

In a molecule like 4-bromo-2-fluoroaniline, a precursor to related compounds, the directing effects of the amino, bromo, and fluoro groups must all be considered to predict the outcome of further substitutions. guidechem.com For the synthesis of this compound, the starting materials would likely be a substituted anisole. The existing substituents would guide the sequential introduction of the halogens. The interplay between the strongly activating methoxy group and the deactivating but ortho-, para-directing halogens is crucial for controlling the synthesis.

Table 2: Influence of Substituents on Electrophilic Halogenation of Methoxybenzene

Substituent Type Directing Effect Influence on Reactivity
-OCH₃ (Methoxy) Activating ortho, para Increases ring reactivity towards electrophiles. uci.edu
-F, -Cl, -Br, -I (Halogens) Deactivating ortho, para Decreases ring reactivity towards electrophiles. uci.edu

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing or exchanging halogens on an aromatic ring, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org

The reaction proceeds via a two-step mechanism: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.orgyoutube.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In SNAr reactions involving polyhalogenated aromatic compounds, chemo- and regioselectivity become important. This refers to which halogen is preferentially replaced. The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, which is inverse to their acidity. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Displacement reactions can also be driven by the relative reactivity of the halogens themselves, where a more reactive halogen can displace a less reactive one from a halide salt. savemyexams.comrsc.orgyoutube.com The general reactivity trend for halogens as nucleophiles in these displacement reactions is Cl > Br > I. savemyexams.com Recent research has also shown that transition metals like rhodium and ruthenium can catalyze SNAr reactions on halobenzenes that are not activated by electron-withdrawing groups. nih.gov

Table 3: Relative Reactivity in Nucleophilic Aromatic Halogen Displacement

Factor Trend Explanation
Leaving Group Ability (in SNAr) F > Cl > Br > I The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack. libretexts.org
Halogen Reactivity (as displacing agent) Chlorine > Bromine > Iodine Reactivity decreases down the group in the periodic table. savemyexams.com

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (metalation) to the adjacent ortho position. wikipedia.orgunblog.fr

The methoxy group is a well-established DMG. wikipedia.orgharvard.edu In a methoxy-substituted benzene ring, the lithium reagent will selectively remove a proton from the carbon atom ortho to the methoxy group. The resulting aryllithium intermediate can then react with an electrophile, such as a halogen source (e.g., I₂, Br₂, or Cl₂), to install a halogen atom with precise positional control. wikipedia.org This method bypasses the statistical mixtures that can result from standard electrophilic substitution on rings with multiple competing directing groups. wikipedia.org This strategy is particularly valuable for the synthesis of highly substituted aromatic compounds where specific isomer formation is required.

Halogen Scrambling and Isomerization Pathways in Polyhalogenated Systems

In the synthesis and manipulation of polyhalogenated aromatic systems, the potential for halogen scrambling and isomerization presents a significant challenge. These processes can lead to the formation of undesired isomers, thereby reducing the yield of the target compound and complicating purification. Halogen scrambling, or the intermolecular exchange of halogen atoms, and isomerization, the intramolecular migration of a halogen, can be influenced by factors such as reaction temperature, the nature of the catalyst, and the electronic properties of the aromatic ring. While specific studies on halogen scrambling in this compound are not extensively documented, the general principles governing such transformations in related polyhalogenated systems are well-established. For instance, high temperatures and certain catalysts can promote the redistribution of halogens, leading to a complex mixture of products. Careful control of reaction conditions is therefore crucial to maintain the desired substitution pattern.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the selective functionalization of polyhalogenated arenes. sigmaaldrich.comthermofisher.com The distinct reactivity of different halogens allows for a programmed approach to synthesis, where each halogen can be addressed sequentially.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most powerful methods for the formation of new bonds at aromatic carbons. sigmaaldrich.comthermofisher.comrsc.org These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura) or reaction with an alkene or alkyne (for Heck and Sonogashira, respectively), and concluding with reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. thermofisher.com

The selective reactivity of the different halogens in this compound is a key feature that enables its use in sequential cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F. nih.gov This hierarchy is based on the carbon-halogen bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst. Consequently, the iodine atom in this compound can be selectively replaced in a cross-coupling reaction while leaving the bromine and fluorine atoms intact. Subsequent modification of the reaction conditions, such as employing a more reactive catalyst system or higher temperatures, can then enable the coupling at the bromine position. The fluorine atom is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

Halogen Carbon-Halogen Bond Relative Reactivity
Iodine (I) C-I Highest
Bromine (Br) C-Br Intermediate
Chlorine (Cl) C-Cl Low
Fluorine (F) C-F Lowest

The development of new and improved palladium catalysts has been a major focus of research to enhance selectivity in the cross-coupling of polyhalogenated substrates. osti.govyoutube.com The choice of ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity and selectivity. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of less reactive aryl bromides and even chlorides. capes.gov.br In the context of this compound, a carefully chosen catalyst system can allow for the selective coupling at the iodine position with high efficiency, followed by a subsequent coupling at the bromine position by altering the catalyst or reaction conditions. This allows for the controlled, stepwise introduction of different functional groups.

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a complementary approach to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. beilstein-journals.orgorganic-chemistry.org These reactions are especially useful for the synthesis of aryl ethers and amines.

The synthesis of aryl ethers from aryl halides can be effectively achieved through copper-catalyzed C-O cross-coupling reactions, often referred to as the Ullmann condensation. organic-chemistry.orgnih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base. In the case of this compound, the greater reactivity of the C-I bond would likely lead to selective coupling at the 2-position to form an aryl ether, while leaving the bromo and fluoro substituents untouched. More forcing conditions or the use of specialized ligands might be necessary to achieve coupling at the less reactive C-Br bond. Recent advancements have led to the development of milder and more efficient copper-catalyzed C-O coupling protocols that can be performed at lower temperatures and with a broader range of substrates. nih.govnih.govacs.org

Table 2: Comparison of Palladium and Copper-Catalyzed Cross-Coupling Reactions

Feature Palladium-Catalyzed Cross-Coupling Copper-Catalyzed Ullmann-Type Reactions
Typical Bonds Formed C-C, C-N, C-O C-O, C-N, C-S
Common Substrates Aryl iodides, bromides, triflates Aryl iodides, bromides
Catalyst Palladium complexes with phosphine ligands Copper salts or complexes
Selectivity High for I > Br > Cl Generally favors more reactive halides
Reaction Conditions Often mild to moderate temperatures Traditionally high temperatures, but milder methods are now available nih.gov

Copper-Catalyzed and Copper-Mediated Transformations (e.g., Ullmann-type Reactions, C-O Bond Formation)

Mechanistic Aspects of Copper-Assisted Halogenations

Copper-catalyzed halogenation of aromatic compounds, a key transformation in organic synthesis, can proceed through various mechanistic pathways. The specific mechanism is often influenced by the nature of the aromatic substrate, the halogen source, and the reaction conditions.

One prevalent mechanism involves a free radical process . For instance, in the copper(II)-catalyzed halogenation of phenols, a one-electron oxidation of the phenol leads to the formation of a phenoxy radical via a phenoxyl copper(II) salt intermediate. This radical species can then capture a halogen atom from a lithium halide (LiX) source, followed by oxidation by Cu(II) to yield the halogenated product and a Cu(I) species. The catalytic cycle is often completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant like molecular oxygen. nih.gov

A Single-Electron Transfer (SET) mechanism is also frequently proposed, particularly for electron-rich arenes like anilines and phenols. mdpi.com The initial step involves the formation of a Lewis acid-base complex between the Cu(II) catalyst and the substrate. Subsequently, an electron transfer from the substrate to the Cu(II) center occurs, generating a radical cation of the substrate and a Cu(I) species. This is followed by the migration of a halide to the aromatic ring, leading to the final halogenated product. mdpi.com

The role of the copper catalyst can also involve different oxidation states. For example, the synthesis of halogenated azacalix rsc.orgarene digitellinc.compyridines is mediated by the formation of a Cu(III) complex . This complex enables the halogenation using simple alkali salts as the halogen source. nih.gov

In some cases, the reaction pathway for bromination and chlorination of the same substrate under copper catalysis can differ. For para-substituted methoxybenzenes, a copper-mediated electrophilic bromination is suggested, where molecular bromine is formed via aerobic oxidation. The mechanism for chlorination in the same system, however, is presumed to be initiated by an electron transfer from the arene to the copper catalyst. nih.govbeilstein-journals.org

Recent studies have also explored the mechanism of copper-catalyzed C(sp³)–H bromination. Density functional theory calculations suggest that the reaction initiates with a bromine atom transfer from the bromine source (e.g., BrN₃) to the copper center. The regioselectivity of the reaction is controlled by the direct C–H dehydrogenation by a copper-coordinated azide (B81097) radical, forming a C-centered radical on the substrate. The final product is then formed by the bromination of this radical by the copper-coordinated bromine. acs.org

It is important to note that not all copper-catalyzed halogen migrations involve a change in the oxidation state of the copper. Mechanistic studies of copper(I)-catalyzed 1,3-halogen migration in 2-bromostyrenes have indicated that the migration occurs through a series of formal sigmatropic shifts, without any oxidation state changes at the copper center. nih.govhobywedler.com

Nickel-Catalyzed C-O Bond Activation and Functionalization of Anisole Derivatives

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of anisole derivatives via the activation of the relatively inert C(aryl)–O bond. These methods provide a direct route to introduce a variety of functional groups at the ipso-position of the anisole ring, offering an alternative to traditional cross-coupling reactions that typically rely on aryl halides or triflates. acs.orgnih.gov

A range of carbon-based nucleophiles can be coupled with anisole derivatives using nickel catalysis. This includes the introduction of alkyl groups from Grignard reagents, a reaction in which the methoxy group is eliminated. nih.gov The scope of alkyl groups that can be introduced is broad, encompassing those with β-hydrogens. nih.gov The choice of the halide in the Grignard reagent can be crucial, with alkylmagnesium iodides often being more effective than chlorides or bromides. nih.gov The use of specific ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), has been shown to significantly expand the scope of alkyl groups that can be introduced, including arylmethyl, adamantyl, and cyclopropyl (B3062369) groups. acs.org

Beyond simple alkylation, nickel catalysis enables the alkynylation of anisoles, providing access to compounds with potential applications in materials science and biology. acs.orgnih.gov This transformation is typically achieved using an N-heterocyclic carbene (NHC) ligand. acs.org

The mechanism of these nickel-catalyzed reactions often involves elementary steps common to transition metal catalysis, such as oxidative addition, reductive elimination, and migratory insertion. youtube.com The catalytic cycle can operate through different pathways involving various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). youtube.comyoutube.com The nature of the ligand plays a critical role in determining the reaction's success and selectivity. While phosphine-based ligands are common, nitrogen-based ligand scaffolds are frequently employed in organonickel chemistry. youtube.com

Recent research has also focused on the hydroarylation of unactivated alkenes with arenes, including anisole, using a nickel-NHC catalyst system. This method allows for the functionalization of strong C-H bonds in unactivated substrates. youtube.com

Table 1: Examples of Nickel-Catalyzed Functionalization of Anisole Derivatives

Nucleophile Source Ligand Product Type Reference(s)
Alkylmagnesium halides None specified Alkylated arene nih.gov
Terminal Alkyne NHC Alkynylated arene acs.orgnih.gov
Alkyl Grignard Reagents 1,3-dicyclohexylimidazol-2-ylidene (ICy) Alkylated arene acs.org
Unactivated Alkenes NHC Hydroarylated product youtube.com

Electrochemical Synthesis and Functionalization

Electrochemical methods offer a green and versatile platform for the synthesis and functionalization of aromatic compounds. By using electrons as a "reagent," these techniques can often avoid the use of harsh or toxic chemical oxidants and reductants.

Electrochemical Halogenation Techniques for Aromatic Compounds

Electrochemical halogenation provides an alternative to traditional chemical methods for introducing halogen atoms onto aromatic rings. rsc.org These techniques can be broadly categorized based on the source of the halogen and the mechanism of the reaction.

One common approach involves the use of halide ions from supporting electrolytes (e.g., Bu₄NBr) as the halogen source. acs.org During the electrolysis, the halide anions are oxidized at the anode to generate the active halogenating species, such as molecular bromine (Br₂), which then reacts with the aromatic substrate in an electrophilic aromatic substitution reaction. acs.orgwikipedia.orglibretexts.org The concentration of the bromide ion can have a significant impact on the regioselectivity of the bromination of electron-rich arenes. acs.org

Paired electrolysis is an innovative technique where both the anodic and cathodic reactions contribute to the desired transformation. acs.org For instance, in the bromination of aromatic compounds, bromide anions can be liberated at the cathode through the reductive cleavage of a carbon-bromine bond in a sacrificial molecule like CHBr₃, while the anodic oxidation of bromide generates the Br₂ needed for the halogenation. acs.org

Electrochemical methods can also be used for the in-situ generation of more powerful iodinating agents. For example, the treatment of iodine (I₂) with an oxidizing agent generated electrochemically can produce the electrophilic iodine species "I⁺". wikipedia.orgmasterorganicchemistry.com

The electrochemical C-H iodination of arylpyridines followed by a Suzuki coupling in a one-pot synthesis has also been reported. The two distinct reaction steps are controlled by simply switching the electric current on and off, allowing a palladium catalyst to engage in two different catalytic cycles. acs.org

Electrochemical Dehalogenation and Reductive Coupling Processes

Electrochemical dehalogenation represents a set of reactions where a carbon-halogen bond is cleaved. wikipedia.org This process can be used for the detoxification of organohalides or as a synthetic tool to generate valuable intermediates. wikipedia.org The rate of dehalogenation is dependent on the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and easiest to cleave, followed by C-Br, C-Cl, and C-F. wikipedia.org

Reductive dehalogenation often proceeds via a stepwise dissociative electron transfer mechanism. xmu.edu.cn The aryl halide initially accepts an electron at the cathode to form a radical anion. This is followed by the cleavage of the C-X bond to produce an aryl radical and a halide anion. xmu.edu.cn This method can be used for the dehalogenative deuteration of aryl halides using heavy water (D₂O) as the deuterium (B1214612) source. xmu.edu.cn

Electrochemical reductive coupling reactions can be used to form new carbon-carbon bonds. For example, the dehalogenative arylation of unactivated alkyl halides can be achieved through electrochemical reductive coupling in the absence of transition metal catalysts. nih.gov Nickel-catalyzed electrochemical reductive allylation of aryl halides has also been developed, offering a greener alternative to conventional methods that use external reductants. nih.gov

Generation of Aryl Radicals and Anions in Electrochemical Pathways

Aryl radicals are key reactive intermediates in many organic transformations and can be generated electrochemically through either reduction or oxidation. rsc.orgrsc.orgnih.gov

Cathodic reduction is a common method for generating aryl radicals from various precursors, including aryl halides, aryl diazonium salts, and organoboron reagents. rsc.orgnih.govnih.gov The process typically involves a single-electron reduction of the precursor at the cathode to form a radical anion, which then fragments to produce the aryl radical. xmu.edu.cn Further reduction of the aryl radical can lead to the formation of an aryl anion. rsc.org

Anodic oxidation can also be used to generate aryl radicals. nih.gov For example, the electrochemical oxidation of aryltrifluoroborate salts can produce aryl radicals. digitellinc.comnih.gov However, challenges such as the high oxidation potentials of these reagents and electrode passivation need to be addressed. digitellinc.comnih.gov Pulsed electrosynthesis, which involves applying the potential or current in a specific waveform, has been shown to enable the efficient generation of aryl radicals from these precursors by mitigating these challenges. digitellinc.comnih.gov

The generated aryl radicals can then participate in various bond-forming reactions, including C-C and C-heteroatom bond formation. rsc.orgnih.gov

Influence of Electrode Materials and Electrolyte Systems

The choice of electrode material and electrolyte system is critical in electrochemical synthesis, as they can significantly influence the reaction's rate, efficiency, selectivity, and even the nature of the products formed. kindle-tech.comtutorchase.comnih.gov

Electrode materials serve as the surface for the oxidation and reduction reactions. kindle-tech.com The material's composition, internal structure, and surface area can affect the kinetics and thermodynamics of electron transfer. kindle-tech.comlabinsights.nl Different electrode materials exhibit different overpotentials for a given reaction, which is the potential required beyond the thermodynamic minimum to drive the reaction at a practical rate. nih.gov This difference in overpotential can be exploited to control the selectivity of a reaction, for example, by suppressing competing side reactions like proton reduction. nih.gov Common electrode materials include platinum, gold, carbon, graphite, and various metals and metal alloys. kindle-tech.comlabinsights.nlquora.com The choice of material can also influence whether a reaction proceeds via an inner-sphere or outer-sphere electron transfer mechanism. nih.gov

Advanced Synthetic Strategies and Green Chemistry Considerations

Recent advancements in synthetic methodology have provided powerful tools for the precise and efficient construction of complex molecules. For polysubstituted benzenes like this compound, these strategies offer pathways to improved selectivity, higher yields, and more sustainable processes. Key areas of innovation include photochemical methods for selective bond cleavage, the use of chiral auxiliaries to control stereochemistry in related chiral structures, and the application of flow chemistry for enhanced safety and scalability.

Photochemical Approaches for Site-Selective Halogen Cleavage

Photochemistry offers a powerful method for the activation of chemical bonds using light, often enabling reactions under mild conditions without the need for thermal energy. In the context of polyhalogenated aromatic compounds, photochemical dehalogenation is a key transformation. The selectivity of this process is governed by the carbon-halogen (C-X) bond dissociation energies.

The C-X bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the weaker C-I bond is the most susceptible to photochemical cleavage. Research on various polyhalogenated aromatic and heteroaromatic compounds has demonstrated that photolysis can selectively remove an iodine atom in the presence of other halogens like bromine and chlorine. rsc.org For instance, the photolysis of tetrachloro-4-iodopyridine results in the exclusive loss of iodine. rsc.org

Applying this principle to this compound, it is predicted that irradiation with UV light would lead to the selective cleavage of the C-I bond at the C2 position, leaving the C-Br and C-F bonds intact. This would produce the corresponding analogue, 1-bromo-3-fluoro-4-methoxybenzene. This site-selective transformation is difficult to achieve using conventional chemical reductants, which often lack the desired chemoselectivity. Organophotocatalysis can also be employed to achieve similar transformations, using light-absorbing catalysts to initiate the dehalogenation process, which can be a valuable strategy for creating molecular diversity from a single, complex precursor. nih.gov

Table 1: Carbon-Halogen Bond Dissociation Energies in Benzene

Bond Dissociation Energy (kJ/mol) Predicted Photochemical Lability
C-F ~536 Lowest
C-Cl ~421 Low
C-Br ~358 Moderate
C-I ~298 Highest

This table illustrates the general trend in bond energies, which predicts the high selectivity of photochemical cleavage for the C-I bond.

Enantioselective Synthesis and Chiral Auxiliaries for Functionalized Aromatics

While this compound is itself an achiral molecule, it can serve as a crucial precursor for the synthesis of chiral, functionalized aromatic compounds, particularly those exhibiting axial chirality. Axially chiral biaryls are a prominent feature in many stereogenic ligands and biologically active molecules. nih.govrsc.orgnih.gov The enantioselective synthesis of these compounds can be achieved through asymmetric cross-coupling reactions or by using chiral auxiliaries. nih.govresearchgate.netfigshare.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For example, a functionalized aromatic compound like this compound could be used in a palladium-catalyzed Suzuki-Miyaura coupling reaction with a suitable boronic acid to form a biaryl. By employing a chiral ligand that coordinates to the palladium catalyst, the formation of one atropisomer (a stereoisomer resulting from hindered rotation around a single bond) can be favored over the other, leading to an enantioenriched product. nih.govrsc.org

Alternatively, a chiral auxiliary can be attached to one of the coupling partners. Strategies involving the desymmetrization of a prochiral biaryl substrate by introducing a substituent have also been reported. rsc.org In such a scenario, a chiral catalyst, such as a chiral phosphoric acid, can direct the selective functionalization of one position over another, thereby inducing axial chirality.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Class Example Structure Typical Applications
Oxazolidinones Evans Auxiliaries Asymmetric aldol (B89426) reactions, alkylations, acylations. researchgate.net
Camphorsultams Oppolzer's Camphorsultam Asymmetric Diels-Alder reactions, alkylations, conjugate additions.
Pseudoephedrine Myers' Auxiliary Asymmetric alkylation of enolates.
tert-Butanesulfinamide Ellman's Auxiliary Synthesis of chiral amines.

This table provides examples of well-established chiral auxiliaries used to control stereochemistry in organic synthesis. sigmaaldrich.comresearchgate.net

Flow Chemistry and Scalable Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the synthesis of chemical compounds, particularly active pharmaceutical ingredients. chim.ittechnologynetworks.comnih.gov This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. chim.itthieme-connect.de

The synthesis of polyhalogenated aromatics often involves hazardous reagents or intermediates, such as diazonium salts formed during the introduction of halogens via Sandmeyer-type reactions. In batch production, the accumulation of these unstable intermediates can pose significant safety risks, especially on a large scale. Flow reactors minimize these risks by maintaining only a small volume of the reaction mixture at any given time. chim.itnih.gov A scalable protocol for the Balz-Schiemann reaction, used to prepare aryl fluorides from diazonium salts, has been successfully demonstrated in a continuous flow system, dramatically reducing reaction times and eliminating the need to isolate the hazardous intermediate. scispace.com

A continuous flow protocol could be developed for the synthesis of this compound or its precursors. For instance, the diazotization of a corresponding aniline (B41778) precursor followed by iodination or bromination could be performed in a "telescoped" multi-step flow system, where the output of one reactor directly feeds into the next. nih.gov This approach avoids manual handling of intermediates and allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and selectivity. nih.govbeilstein-journals.org The use of gaseous reagents, which can be challenging to handle in batch, is also more manageable and efficient in flow systems due to the high surface-area-to-volume ratio that facilitates gas-liquid mixing. thieme-connect.de

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Fluoro 2 Iodo 4 Methoxybenzene

Reaction Pathway Elucidation

The elucidation of reaction pathways for a molecule with multiple potential reaction sites like 1-bromo-3-fluoro-2-iodo-4-methoxybenzene requires a careful analysis of the electronic and steric properties of the substituents and the nature of the reagents.

Electrophilic aromatic substitution (EAS) on this molecule involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regioselectivity of this attack is determined by the combined directing effects of the existing substituents.

The methoxy (B1213986) group at C4 is a powerful activating group and directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1). doubtnut.combrainly.in However, these positions are already substituted. The halogens at C1, C2, and C3 are deactivating groups but also direct ortho- and para-. libretexts.orgmasterorganicchemistry.com

The directing effects of the substituents can be summarized as follows:

-OCH₃ (at C4): Strongly activating; directs to C3 (blocked) and C5.

-I (at C2): Deactivating; directs to C1 (blocked) and C3 (blocked).

-F (at C3): Deactivating; directs to C2 (blocked) and C4 (blocked).

-Br (at C1): Deactivating; directs to C2 (blocked) and C6.

Considering the available positions (C5 and C6), the directing effects of the substituents create a complex scenario. The powerful activating -OCH₃ group strongly favors substitution at its ortho position, C5. The bromine at C1 directs to its para position, C6. The cumulative effect suggests that electrophilic attack is most likely to occur at the C5 or C6 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. The position at C5 is sterically hindered by the adjacent methoxy group and the iodine atom, which might favor substitution at C6.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting EffectFavored Positions for Attack
-OCH₃C4ActivatingOrtho, ParaC3, C5
-IC2DeactivatingOrtho, ParaC1, C3
-FC3DeactivatingOrtho, ParaC2, C4
-BrC1DeactivatingOrtho, ParaC2, C6

Nucleophilic aromatic substitution (SₙAr) on this compound is facilitated by the presence of electron-withdrawing halogen atoms, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.comnih.gov

Elimination-Addition (Benzyne Mechanism): This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate through the elimination of a proton and a halide by a very strong base (e.g., NaNH₂). The nucleophile then adds to the benzyne. Given the multiple halogen substituents and the presence of an activating methoxy group, this pathway is less likely than SₙAr under typical nucleophilic substitution conditions.

Radical reactions offer alternative pathways for the functionalization of halogenated aromatic compounds.

Sᵣₙ1 (Radical Nucleophilic Substitution): This multi-step chain reaction involves the formation of a radical anion intermediate. This mechanism is typically initiated by solvated electrons or photochemical stimuli and can be effective for substrates that are unreactive under SₙAr conditions. The reaction proceeds via a chain propagation cycle involving radical anions and aryl radicals.

Photoinduced Pathways: Ultraviolet (UV) light can induce the homolytic cleavage of the carbon-halogen bond. The bond dissociation energy decreases down the group (C-F > C-Cl > C-Br > C-I). Therefore, in this compound, the C-I bond is the weakest and most susceptible to cleavage upon photolysis, which would generate an aryl radical at the C2 position. This radical could then participate in various subsequent reactions. mdpi.comresearchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with polyhalogenated aromatics. nih.govrhhz.netrsc.org The mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The chemoselectivity of these reactions is highly dependent on the relative reactivity of the carbon-halogen bonds towards oxidative addition to the metal center (commonly Pd(0)). The established reactivity order is C-I > C-Br > C-Cl > C-F. nih.govresearchgate.netossila.com

For this compound, the C-I bond at the C2 position is the most likely site for initial oxidative addition in a palladium-catalyzed reaction, such as Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This high degree of chemoselectivity allows for the selective functionalization of the iodine position while leaving the bromine and fluorine atoms intact for potential subsequent transformations.

Table 2: Predicted Reactivity in Metal-Catalyzed Cross-Coupling
C-X BondPositionRelative Bond StrengthPredicted Reactivity (e.g., Pd-catalyzed)
C-IC2WeakestHighest
C-BrC1IntermediateIntermediate
C-FC3StrongestLowest

Kinetic and Thermodynamic Control of Reactions

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic factors, which influences the regioselectivity and chemoselectivity of the product distribution. jackwestin.comlibretexts.orgwikipedia.org

Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is kinetically controlled, with the electrophile attacking the most nucleophilic, accessible position as determined by the combined directing effects of the substituents. libretexts.orglumenlearning.com As discussed, this is likely to be C5 or C6. In nucleophilic aromatic substitution, regioselectivity is also typically under kinetic control, with the nucleophile attacking the most electrophilic carbon atom bearing a suitable leaving group.

Chemoselectivity: In metal-catalyzed cross-coupling reactions, the high chemoselectivity for the C-I bond over the C-Br and C-F bonds is a classic example of kinetic control. nih.govresearchgate.net The lower activation energy for the oxidative addition at the C-I bond leads to its preferential reaction. It is conceivable that under thermodynamic control (e.g., higher temperatures, longer reaction times, and a reversible catalyst system), a more stable product could potentially be formed, but this is less common in standard cross-coupling protocols.

Halogen Dance: Under strongly basic conditions, a phenomenon known as the "halogen dance" can occur, where halogens migrate around the aromatic ring. nih.gov This is an isomerization reaction that can lead to a mixture of products and is driven by the formation of a more stable aryl anion intermediate. For this compound, treatment with a strong base could potentially induce migration of the bromine or iodine atoms, further complicating the selective functionalization of a specific position. The reaction is under thermodynamic control, proceeding towards the most stable regioisomer.

Role of Steric and Electronic Effects of Multiple Halogens and Methoxy Group

The reactivity of this compound is intricately controlled by the steric and electronic contributions of each substituent on the aromatic ring. The combination of a methoxy group, which is an ortho-, para-director, and three different halogen atoms with varying electronic and steric properties leads to a nuanced reactivity profile. wikipedia.orgmasterorganicchemistry.com

The methoxy group (-OCH3) is a strong activating group due to its +M (mesomeric) effect, donating electron density to the ring and stabilizing carbocationic intermediates. masterorganicchemistry.com It also exerts a -I (inductive) effect, but the resonance effect is generally dominant in electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution, the methoxy group can influence the regioselectivity of reactions involving benzyne intermediates. wikipedia.org

The interplay of these effects is summarized in the following table:

SubstituentElectronic Effect (Inductive)Electronic Effect (Resonance)Steric EffectDirecting Effect (Electrophilic Aromatic Substitution)
-OCH3 -I (weak)+M (strong)ModerateOrtho, Para
-F -I (strong)+M (weak)SmallOrtho, Para (deactivating)
-Br -I (strong)+M (weak)ModerateOrtho, Para (deactivating)
-I -I (strong)+M (weak)LargeOrtho, Para (deactivating)

In nucleophilic aromatic substitution reactions that proceed via an addition-elimination mechanism, the strong electron-withdrawing nature of the halogens can activate the ring towards nucleophilic attack, especially at positions ortho or para to them. libretexts.org However, for reactions involving the formation of a benzyne intermediate, the relative acidity of the protons ortho to the leaving groups is a key determinant.

Intermediate Species Characterization

The reactions of this compound can proceed through various highly reactive intermediates, the formation and nature of which depend on the reaction conditions.

Identification and Trapping of Reactive Intermediates (e.g., Arynes, Radical Anions, Aryl Radicals)

Arynes: The presence of ortho-dihalo substituents suggests that this compound is a potential precursor for the formation of a benzyne intermediate. Treatment with a strong base, such as sodium amide or an organolithium reagent, can lead to the elimination of a proton and a halide to form a highly strained aryne. chegg.comlibretexts.org Given the substitution pattern, two potential benzyne intermediates could be formed: 3-fluoro-4-methoxybenzyne or 3-bromo-4-methoxybenzyne, depending on which proton and halide are eliminated.

The identification of these transient species often relies on trapping experiments. Arynes readily undergo Diels-Alder reactions with dienes like furan (B31954) or anthracene (B1667546) to form characteristic cycloadducts. chemtube3d.com For instance, the trapping of a benzyne intermediate with furan would yield a 1,4-epoxynaphthalene (B14758370) derivative.

Trapping AgentType of ReactionExpected Product
Furan[4+2] Cycloaddition1,4-Epoxynaphthalene derivative
Anthracene[4+2] CycloadditionTriptycene derivative
Tetraphenylcyclopentadienone[4+2] Cycloaddition1,2,3,4-Tetraphenylnaphthalene derivative

The specific regiochemistry of the trapping product can provide insights into the structure of the benzyne intermediate formed.

Radical Anions and Aryl Radicals: Under reducing conditions, such as reaction with solvated electrons or certain metals, or through photochemical electron transfer, this compound can form a radical anion. nih.govcardiff.ac.uk This intermediate can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the distribution of the unpaired electron spin density within the molecule. nih.govcardiff.ac.ukresearchgate.net

The stability of the radical anion and its subsequent reaction pathway are influenced by the nature of the halogen. The C-I bond is the weakest carbon-halogen bond, making the iodo-substituted position a likely site for initial electron attachment and subsequent fragmentation. The radical anion can undergo dissociation to form an aryl radical and a halide ion.

The formation of aryl radicals can also be inferred from the products of certain reactions, such as those initiated by radical initiators or those proceeding via single-electron transfer (SET) mechanisms. researchgate.netnih.gov For instance, in Grignard reagent formation, the reaction of the aryl halide with magnesium is believed to involve radical intermediates. researchgate.net Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies can provide evidence for the involvement of radical pairs in such reactions. acs.org

The general characteristics of the potential reactive intermediates are summarized below:

Intermediate SpeciesMethod of GenerationMethod of Detection/Characterization
Aryne Strong base (e.g., NaNH2, R-Li)Trapping with dienes (e.g., furan, anthracene) followed by spectroscopic analysis of the adduct. chemtube3d.com
Radical Anion Reduction (e.g., Na, K, electrochemical), photolysisElectron Paramagnetic Resonance (EPR) spectroscopy. nih.govcardiff.ac.ukresearchgate.net
Aryl Radical Dissociation of radical anion, photochemical cleavage, reaction with radical initiatorsTrapping with radical traps (e.g., TEMPO), analysis of reaction products (e.g., dimerization, H-abstraction).

Due to the lack of specific experimental studies on this compound, the precise nature and behavior of its reactive intermediates remain a subject for further investigation. The principles outlined above, derived from studies of analogous compounds, provide a framework for predicting and understanding its chemical reactivity.

Computational and Theoretical Studies of 1 Bromo 3 Fluoro 2 Iodo 4 Methoxybenzene

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding of 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is fundamental to predicting its reactivity and properties. Modern computational methods provide powerful tools to probe these aspects at a molecular level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Ground State Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the ground state properties of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular geometry, electronic energy, and other fundamental properties.

DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in studying halogenated aromatic compounds. kuleuven.beacs.org For a molecule like this compound, these calculations would typically involve geometry optimization to find the most stable arrangement of atoms in three-dimensional space. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic interactions between the various substituents on the benzene (B151609) ring.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense. These methods are often used to benchmark the results obtained from DFT calculations and to provide a more rigorous understanding of electron correlation effects, which can be significant in molecules with heavy atoms like iodine.

A hypothetical table of calculated ground state properties for this compound using a DFT method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) is presented below.

Table 1: Calculated Ground State Properties of this compound

Property Calculated Value
Total Energy (Hartree) -5432.12345
Dipole Moment (Debye) 2.54
C1-Br Bond Length (Å) 1.902
C2-I Bond Length (Å) 2.105
C3-F Bond Length (Å) 1.358
C4-O Bond Length (Å) 1.365

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar halogenated anisoles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

For this compound, the presence of multiple halogen atoms with varying electronegativity and size, along with the electron-donating methoxy (B1213986) group, significantly influences the energies and spatial distribution of the frontier orbitals. The HOMO is expected to be delocalized over the benzene ring and the methoxy group, with significant contributions from the p-orbitals of the iodine and bromine atoms. The LUMO is likely to be an anti-bonding orbital (π*) of the aromatic system.

The HOMO-LUMO gap can be used to predict the molecule's behavior in various reactions. For instance, in electrophilic aromatic substitution, the distribution of the HOMO can indicate the most likely sites for attack by an electrophile. Conversely, the LUMO distribution can suggest the preferred sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -8.95
LUMO -1.23
HOMO-LUMO Gap 7.72

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar halogenated anisoles.

Charge Distribution and Electrostatic Potentials in Polyhalogenated Anisoles

The distribution of electron density within a molecule is another crucial factor governing its reactivity. In polyhalogenated anisoles like this compound, the electronegativity of the halogen atoms (F > Cl > Br > I) and the electron-donating nature of the methoxy group create a complex and non-uniform charge distribution. mdpi.com

Computational methods can be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. The ESP provides a visual representation of the charge distribution, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the oxygen atom of the methoxy group and the regions ortho and para to it are expected to have a more negative electrostatic potential, making them susceptible to electrophilic attack. The carbon atoms bonded to the electronegative halogens will exhibit a more positive potential. Natural Bond Orbital (NBO) analysis can also be employed to quantify the charges on each atom, providing a more detailed picture of the charge distribution. researchgate.net

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Computational Elucidation of Transition States and Activation Barriers

By modeling the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to locate the transition state structures and calculate the corresponding activation energies. rsc.org This information is vital for understanding the reaction kinetics and for predicting the feasibility of a particular reaction pathway. For instance, in a substitution reaction, calculations can help determine whether the reaction proceeds via an addition-elimination mechanism or an elimination-addition (benzyne) mechanism.

Solvent Effects on Reaction Pathways through Continuum Solvation Models

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to account for the effects of the solvent in computational studies. chemrxiv.orgresearchgate.netresearchgate.netnih.govohio-state.edu

These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties. By performing calculations with a continuum solvation model, it is possible to study how the solvent stabilizes or destabilizes the reactants, products, and transition states of a reaction. This allows for a more realistic and accurate prediction of reaction pathways and activation barriers in solution. For a polar molecule like this compound, solvent effects are expected to be significant, and their inclusion in computational models is crucial for obtaining meaningful results.

Non-Covalent Interactions

No specific investigations into the non-covalent interactions of this compound have been documented in the reviewed literature. Research in this area typically involves quantum mechanical calculations to understand the forces that govern molecular aggregation and recognition, which are fundamental to crystal engineering, materials science, and biology. nih.govrsc.org

Investigation of Halogen Bonding (XB) in the Context of Molecular Recognition and Self-Assembly

While the principles of halogen bonding (XB) are well-established, no studies have been found that specifically investigate XB for this compound in the context of molecular recognition or self-assembly. Halogen bonding is a highly directional, non-covalent interaction that has gained significant attention as a tool for creating complex supramolecular structures. nmrdb.orgunicamp.br The presence of iodine and bromine atoms in the target molecule makes it a potential candidate for forming strong halogen bonds.

σ-Hole Interactions and Anisotropy of Halogen Atoms

There is no specific computational analysis of the σ-holes for the halogen atoms in this compound. A σ-hole is a region of positive electrostatic potential located on a halogen atom, opposite to the covalent bond, which arises from the anisotropic distribution of electron density. princeton.edu The size and positive magnitude of the σ-hole are critical for determining the strength of halogen bonds, with iodine typically forming the strongest bonds among halogens due to its high polarizability. princeton.edu Theoretical studies on simpler halobenzenes confirm that the σ-hole's potential is influenced by other substituents on the aromatic ring; electron-withdrawing groups tend to increase its magnitude, thereby strengthening potential halogen bonds. princeton.edu

Halogen-π Interactions in Aromatic Systems

Specific studies on halogen-π interactions involving this compound are absent from the scientific literature. This type of non-covalent bond involves the interaction of a halogen's electrophilic σ-hole with the nucleophilic π-system of an aromatic ring. princeton.edu Computational studies on other systems have shown that these interactions are significant in protein-ligand binding and can be exploited in drug design. princeton.edu The strength of such interactions depends on the nature of the halogen and the electronic properties of both the halogen-bearing molecule and the aromatic system.

Intermolecular Forces and Conformational Preferences

A detailed analysis of the intermolecular forces and resulting conformational preferences for this compound is not available. For substituted methoxybenzenes, the orientation of the methoxy group relative to the benzene ring is determined by a balance of steric and electronic effects. rsc.orgcolostate.edu Computational methods, combining molecular mechanics and quantum chemistry, are often used to predict the most stable conformers of substituted benzenes by calculating the energies of different torsional angles. rsc.org However, such an analysis has not been published for the specific, complex substitution pattern of this compound.

Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts and Coupling Constants

No peer-reviewed computational studies detailing the predicted NMR chemical shifts and coupling constants for this compound could be located. The prediction of NMR parameters is a complex task, typically achieved using density functional theory (DFT) calculations. nih.gov The accuracy of these predictions depends heavily on the chosen computational method and basis set. nih.gov While online databases and software can provide theoretical NMR predictions, these are generally based on algorithms trained on large datasets of known compounds and may not provide the high accuracy of a dedicated computational study for a novel or complex molecule. nmrdb.org The complex interplay of four different substituents (bromo, fluoro, iodo, and methoxy) would significantly influence the electronic environment of each nucleus, making accurate prediction challenging without specific, high-level calculations.

Simulated Vibrational and Electronic Spectra for Comparative Analysis

A comprehensive search of scientific literature and chemical databases was conducted to retrieve information regarding the simulated vibrational and electronic spectra of this compound. This investigation aimed to identify theoretical studies, such as those employing Density Functional Theory (DFT) or other computational methods, that could provide insights into the molecule's spectroscopic properties for comparative analysis with experimental data.

Despite a thorough search, no specific studies detailing the simulated vibrational (Infrared and Raman) or electronic (UV-Visible) spectra for this compound were found in the available scientific literature. While general methodologies for the computational analysis of halogenated aromatic compounds exist, and data for related molecules are available, specific research findings and data tables for the title compound could not be located.

The typical approach for such an analysis would involve:

Computational Methods: Researchers often employ methods like DFT with various functionals (e.g., B3LYP) and basis sets to calculate the optimized molecular geometry and predict vibrational frequencies and electronic transitions.

Vibrational Spectra (IR and Raman): Theoretical calculations yield harmonic vibrational frequencies. These are often scaled by an empirical factor to improve agreement with experimental spectra. The calculated intensities of these vibrations aid in the assignment of peaks in experimental IR and Raman spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Without dedicated research on this compound, a comparative analysis based on simulated spectra is not possible at this time. Further computational research would be required to generate the theoretical data necessary for such a comparison.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Additionally, a singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) would be observed, likely in the 3.8-4.0 ppm range. The chemical shifts of the two aromatic protons would be influenced by the neighboring halogen and methoxy substituents. The proton at position 5 would be coupled to the fluorine atom at position 3, resulting in a doublet. The proton at position 6 would likely appear as a doublet as well, due to coupling with the adjacent proton at position 5.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a total of seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon atoms directly bonded to the electronegative halogens and the oxygen atom would be significantly shifted downfield. The C-F bond would exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) would be observable for the adjacent carbons, providing crucial assignment information.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 3. This signal's chemical shift would be characteristic of a fluorine atom on a polysubstituted aromatic ring. The signal would be split into a doublet of doublets due to coupling with the aromatic protons at positions 2 (through space) and 5 (through bond).

Predicted NMR Data (Illustrative - Not Based on Actual Spectra) This table is a hypothetical representation of expected NMR data. Actual values are not available.

Interactive Data Table: Hypothetical NMR Assignments
Atom Technique Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-5 ¹H NMR ~7.0 - 7.5 d J(H-F) ≈ 8-10
H-6 ¹H NMR ~6.8 - 7.2 d J(H-H) ≈ 8-9
-OCH₃ ¹H NMR ~3.9 s -
C-1 ¹³C NMR ~110 - 120 d ¹J(C-F) ≈ 240-260
C-2 ¹³C NMR ~90 - 100 s -
C-3 ¹³C NMR ~155 - 165 d ¹J(C-F) ≈ 245-255
C-4 ¹³C NMR ~150 - 160 s -
C-5 ¹³C NMR ~115 - 125 d ²J(C-F) ≈ 20-25
C-6 ¹³C NMR ~125 - 135 d ³J(C-F) ≈ 5-10
-OCH₃ ¹³C NMR ~55 - 60 q -

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, DOSY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would confirm the coupling between the two aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the aromatic protons and their attached carbons (C-5 and C-6), and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for mapping longer-range connectivities. For instance, correlations from the methoxy protons to C-4 and C-3 would confirm their position. Correlations from the aromatic protons to neighboring quaternary (non-protonated) carbons would be key to assigning C-1, C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal spatial proximities. A key NOE would be expected between the methoxy protons and the proton at position 5, and potentially between the fluorine atom and the iodine or the proton at position 5.

DOSY (Diffusion-Ordered Spectroscopy): Would confirm that all observed signals belong to a single molecule by showing they have the same diffusion coefficient.

Solid-State NMR for Crystalline Forms

If this compound exists as a crystalline solid, solid-state NMR (ssNMR) could provide information about its packing and conformation in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. The chemical shifts in the solid state can differ from those in solution due to packing effects.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification and Conformational Insights

The IR and Raman spectra would exhibit characteristic bands for the functional groups present.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would cause a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Halogen stretching: The C-F, C-Br, and C-I stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹. The C-F stretch is expected around 1200-1300 cm⁻¹, while C-Br and C-I stretches appear at lower frequencies (e.g., 500-600 cm⁻¹ for C-Br).

Effect of Halogenation on Aromatic Ring Vibrations

The heavy substitution on the benzene ring with four different groups, including three halogens of varying mass and electronegativity, would significantly perturb the typical benzene ring vibrational modes. The substitution pattern breaks the symmetry of the benzene ring, leading to more complex spectra where more vibrational modes become IR and/or Raman active. The mass of the iodine and bromine atoms would lower the frequency of skeletal vibrations involving their bonds to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of conjugated systems, such as the benzene ring in this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the extent of conjugation and the effects of various substituents on the aromatic system.

Electronic Transitions and Conjugation Effects in Polyhalogenated Aromatics

The UV-Vis spectrum of a substituted benzene derivative is primarily characterized by electronic transitions within the π-system of the aromatic ring. For benzene itself, these transitions, specifically the π → π* transitions, give rise to distinct absorption bands. The presence of multiple substituents, including a methoxy group and three different halogens (bromine, fluorine, and iodine), significantly modifies these absorption characteristics.

The substituents influence the electronic transitions through a combination of inductive and resonance effects. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which typically leads to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) of the primary and secondary benzene bands. Halogens, on the other hand, exhibit a dual nature; they are inductively electron-withdrawing but can participate in resonance by donating lone-pair electrons.

In the case of this compound, the cumulative effect of these substituents on the benzene ring's conjugation is complex. The strong electron-donating methoxy group is expected to be a dominant factor in shifting the absorption maxima to longer wavelengths. The halogens' contributions are more nuanced, with their electron-withdrawing inductive effects potentially counteracting some of the resonance donation. The significant steric hindrance caused by the bulky iodine and bromine atoms adjacent to each other and to the methoxy and fluoro groups can force the methoxy group out of the plane of the benzene ring, which could reduce its resonance effect and lead to a hypsochromic shift (a shift to shorter wavelengths) compared to a less crowded methoxybenzene.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Predicted Absorption BandEstimated λmax (nm)Associated Electronic Transition
Primary Band (E2-band)~210-230π → π
Secondary Band (B-band)~280-300π → π

Note: The values presented are estimations based on the known effects of the individual substituents on the benzene chromophore and are subject to experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with the chemical formula C₇H₅BrFIO, HRMS is critical for distinguishing it from other compounds with the same nominal mass. The precise theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁶O).

Table 2: Theoretical Monoisotopic Mass for HRMS Analysis

Molecular FormulaIsotope CompositionTheoretical Exact Mass (m/z)
C₇H₅BrFIO¹²C₇¹H₅⁷⁹Br¹⁹F¹²⁷I¹⁶O373.8525

Experimental determination of a mass value that closely matches this theoretical prediction would confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, typically using an electron ionization (EI) source, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The analysis of these fragments provides a molecular fingerprint that helps to elucidate the compound's structure.

For this compound, the molecular ion peak would be expected at m/z 374 (and 376 due to the bromine isotope). Key fragmentation pathways would likely involve the loss of substituents:

Loss of a methyl group: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion.

Loss of halogens: The cleavage of carbon-halogen bonds would result in fragments corresponding to the loss of iodine (•I) or bromine (•Br) radicals. The C-I bond is the weakest, making the loss of iodine a highly probable fragmentation pathway.

Isotopic Patterns: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in characteristic M and M+2 isotopic patterns for any fragment containing a bromine atom, aiding in the identification of such fragments.

Table 3: Predicted Major Mass Fragments for this compound

m/z (for ⁷⁹Br)Proposed Fragment IonIdentity of Lost Neutral Species
359[C₆H₂BrFIO]⁺•CH₃
247[C₇H₅FIO]⁺•Br
231[C₆H₂BrFI]⁺•CH₃ and CO
127[I]⁺C₇H₅BrFO

Applications of 1 Bromo 3 Fluoro 2 Iodo 4 Methoxybenzene in Complex Chemical Synthesis

As a Precursor for Diverse Organic Building Blocks

Organic building blocks are functionalized molecules that act as the fundamental components for the bottom-up assembly of more complex molecular structures, playing a crucial role in medicinal chemistry, organic chemistry, and materials science. sigmaaldrich.com Polyhalogenated aromatic compounds are particularly prized as versatile scaffolds or molecular platforms. nbinno.comossila.com The presence of multiple halogens with different reactivity profiles on a single benzene (B151609) ring, as seen in 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene, offers chemists a powerful tool for creating a wide array of novel derivatives through selective and sequential reactions. nbinno.comossila.com

Differentiated Reactivity of Halogens for Sequential Functionalization

The primary utility of this compound as a building block stems from the differential reactivity of its three halogen substituents. This allows for selective chemical transformations at specific positions on the aromatic ring, a cornerstone of modern synthetic strategy. The reactivity of halogens in common metal-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) follows a well-established trend: I > Br > Cl >> F. nbinno.comossila.com

The iodine atom is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions, making it the preferred position for the initial functionalization. ossila.com Following the reaction at the iodo-position, the bromo-substituent can be targeted for a second, distinct coupling reaction under slightly more forcing conditions. This sequential approach allows for the controlled introduction of two different carbon-based or heteroatomic groups onto the benzene ring.

Conversely, the fluorine atom is generally unreactive in cross-coupling reactions but is activated towards nucleophilic aromatic substitution (SNAr). ossila.com The electron-withdrawing nature of the other halogens and the activating effect of the ortho-iodine and para-bromo substituents can make the fluorine atom susceptible to displacement by strong nucleophiles. This orthogonal reactivity provides an additional layer of synthetic flexibility.

Table 1: Comparative Reactivity of Halogen Substituents in this compound

Halogen Position Primary Reaction Type Relative Reactivity Notes
Iodine (I) 2Metal-Catalyzed Cross-CouplingHighMost easily displaced in reactions like Suzuki, Sonogashira, and Heck. ossila.comtaylorandfrancis.com
Bromine (Br) 1Metal-Catalyzed Cross-CouplingMediumCan be reacted selectively after the iodine has been functionalized. nbinno.comossila.com
Fluorine (F) 3Nucleophilic Aromatic Substitution (SNAr)Low (in coupling)Generally unreactive in cross-coupling but can be displaced by strong nucleophiles. ossila.com

Synthesis of Novel Polyfunctionalized Aromatic Ethers

By leveraging the differentiated reactivity of its halogens, this compound is an ideal starting material for the synthesis of novel, highly substituted aromatic ethers. These compounds are valuable in materials science and as intermediates for pharmaceuticals. acs.orgresearchgate.net For instance, a Sonogashira coupling can be performed selectively at the C-I bond to introduce an alkyne group. Subsequently, a Suzuki or Buchwald-Hartwig reaction at the C-Br bond can install an aryl or amino group, respectively.

This stepwise functionalization allows for the precise construction of complex ethers with tailored electronic and steric properties. The final product retains the fluoro and methoxy (B1213986) groups, which can influence the molecule's conformation, solubility, and biological activity. This synthetic strategy is crucial for creating libraries of complex molecules for drug discovery and for developing advanced materials with specific properties. ossila.com

Role in Organometallic Reagent Generation (e.g., Grignard, Organolithium)

The carbon-halogen bonds in this compound can be converted into carbon-metal bonds, generating powerful nucleophilic organometallic reagents such as Grignard (organomagnesium) and organolithium reagents. libretexts.orgyoutube.comyoutube.com These reagents are fundamental in organic synthesis for forming new carbon-carbon bonds, often by reacting with electrophilic carbonyl compounds. libretexts.orgyoutube.com

The formation of these reagents also follows the halogen reactivity trend of I > Br > Cl, while fluorides are typically unreactive. libretexts.org

Grignard Reagent Formation : Reaction with magnesium metal (Mg) in an ether solvent would likely occur first at the C-I bond, the most labile carbon-halogen bond, to form the corresponding iodo-Grignard reagent. Selective formation of the bromo-Grignard reagent would be more challenging but might be possible under carefully controlled conditions or after the iodine has been replaced. youtube.com

Organolithium Reagent Formation : Transmetalation with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures is a common method for generating aryllithium species. This reaction is typically very fast and would occur preferentially at the most acidic proton or via halogen-metal exchange at the iodine atom. The resulting organolithium species is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles. taylorandfrancis.comyoutube.com

The ability to generate an organometallic species regioselectively at either the C-I or C-Br bond significantly expands the synthetic utility of this compound, enabling its use as a nucleophilic arylating agent in complex synthesis.

Contribution to Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net this compound is a compelling candidate for the design of new materials due to its potential to engage in a specific and highly directional non-covalent interaction known as halogen bonding.

Design of Self-Assembled Systems through Halogen Bonding

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the donor) interacts with a Lewis basic (electron-rich) site (the acceptor). nih.gov The strength of the halogen bond donor capability generally increases with the polarizability of the halogen: I > Br > Cl > F. Therefore, the iodine and bromine atoms on the target molecule are potent halogen bond donors.

These directional interactions can be used to program the self-assembly of molecules into highly ordered one-, two-, or three-dimensional structures. arxiv.orgmdpi.com In this compound, the iodine and bromine atoms can form strong halogen bonds with Lewis basic acceptors like nitrogen or oxygen atoms on adjacent molecules. mdpi.com The methoxy oxygen and the fluorine atom on the same molecule can, in turn, act as halogen bond acceptors. This combination of donor and acceptor sites within a single molecule makes it a versatile tecton (a building block for supramolecular assembly) for engineering crystalline co-crystals and halogen-bonded organic frameworks (XBOFs). mdpi.com

Table 2: Potential Halogen Bonding Interactions for this compound

Halogen Bond Donor Halogen Bond Acceptor Interaction Type Significance
Iodine (C-I) Lewis Bases (e.g., N, O, S)Strong, DirectionalDrives primary self-assembly into defined architectures. nih.govarxiv.org
Bromine (C-Br) Lewis Bases (e.g., N, O, S)Moderate, DirectionalProvides secondary structural reinforcement and control. mdpi.com
Iodine/Bromine Oxygen (Methoxy), FluorineIntramolecular/IntermolecularCan influence molecular conformation and crystal packing. mdpi.com

Incorporation into Advanced Molecular Architectures

The dual functionality of this compound—as both a covalent synthetic building block and a supramolecular tecton—allows for its incorporation into advanced molecular architectures. Through sequential covalent synthesis, the molecule can be integrated into larger, more complex structures like polymers, dendrimers, or the backbones of liquid crystals. ossila.com

Once incorporated, the halogen atoms can direct the organization of these larger structures through halogen bonding. This allows for the creation of materials with a high degree of order and tailored properties. For example, embedding this unit into a polymer could lead to materials with enhanced thermal stability or specific electronic properties due to the ordered, non-covalent cross-linking induced by halogen bonds. This approach is central to the bottom-up fabrication of functional supramolecular materials. sigmaaldrich.com

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of polyhalogenated aromatic compounds often involves multi-step procedures and the use of stoichiometric, and sometimes hazardous, reagents. Future research will likely focus on the development of more sustainable and efficient synthetic routes to 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene and its analogs. A key area of exploration will be the application of novel catalytic systems.

Photoredox Catalysis: Recent advancements in photoredox catalysis offer promising avenues for the selective functionalization of aromatic rings under mild conditions. acs.org Future studies could investigate the use of photocatalysts for the direct C-H halogenation or for facilitating cross-coupling reactions at specific positions on the benzene (B151609) ring, potentially reducing the number of synthetic steps and the generation of waste. For instance, a silicon-assisted, organophotoredox-catalyzed C-O bond cleavage has been developed, which could be applicable for the deprotection of similar methoxy-substituted compounds. acs.orgacs.org

Dual Catalysis: The combination of two different catalytic cycles in one pot, known as dual catalysis, could enable tandem reactions for the efficient construction of the target molecule. For example, merging iridium and palladium catalysis has been shown to be effective for the cleavage of certain bonds in complex molecules. acs.org Research into dual catalytic systems could lead to more atom-economical and streamlined syntheses.

Enzymatic Catalysis: Biocatalysis is an increasingly important tool for sustainable chemistry. While the enzymatic halogenation of aromatic compounds is still a developing field, future research could explore the use of engineered halogenase enzymes for the regioselective introduction of bromine, fluorine, or iodine onto an aromatic precursor. Microbial degradation pathways of halogenated aromatics often involve dehalogenation as a key step, highlighting the potential for enzymatic reactions. nih.gov

Development of Machine Learning and AI-Driven Synthetic Route Prediction for Complex Aromatic Systems

The synthesis of complex molecules like this compound can be a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes. researchgate.netnih.gov

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it. nih.gov These tools are trained on vast databases of known chemical reactions and can often identify novel and more efficient synthetic pathways that may not be obvious to a human chemist. cas.org Future development in this area could lead to highly accurate and reliable predictions for the synthesis of multi-halogenated aromatic compounds. nih.govchemrxiv.org

Reaction Condition Optimization: Once a synthetic route is proposed, AI algorithms can be used to optimize the reaction conditions for each step, such as temperature, solvent, and catalyst. nih.gov This can significantly reduce the time and resources required for experimental optimization. Robotic platforms integrated with AI can autonomously conduct experiments, analyze the results, and refine the reaction conditions to maximize the yield and purity of the product. nih.govresearchgate.net

Predictive Models for Reactivity and Selectivity: ML models can be trained to predict the regioselectivity of electrophilic aromatic substitutions and other reactions on complex aromatic systems. researchgate.net By inputting the structure of a molecule, these models can predict the most likely site of reaction, aiding in the design of selective synthetic strategies. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound requires the ability to monitor these reactions in real-time. Advanced in situ spectroscopic techniques are crucial for this purpose.

In Situ NMR and IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of molecules. frontiersin.org In situ versions of these techniques allow for the continuous monitoring of a reaction mixture, providing valuable information about the formation of intermediates, byproducts, and the final product as the reaction progresses. frontiersin.org This can help in optimizing reaction conditions and understanding the underlying mechanistic pathways.

X-ray Absorption Spectroscopy: This technique is particularly useful for studying the electronic structure and local coordination environment of metal catalysts that might be used in the synthesis. frontiersin.org By providing insights into the catalyst's oxidation state and the nature of the species adsorbed on its surface, it can help in designing more efficient and selective catalysts.

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) can provide highly sensitive vibrational information about molecules adsorbed on a metal surface. This technique could be employed to study the interaction of this compound with catalytic surfaces during cross-coupling or other surface-mediated reactions.

The integration of multiple in situ spectroscopic methods can provide a comprehensive picture of the complex chemical processes occurring during a reaction. nih.gov

Further Elucidation of Halogen-Specific Reactivity in Multi-Halogenated Compounds

The presence of three different halogens (bromine, fluorine, and iodine) on the same aromatic ring offers a unique opportunity to study their differential reactivity. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I, and their reactivity in various reactions often follows the reverse order.

Selective Cross-Coupling Reactions: A major area of future research will be the development of highly selective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) that can functionalize one halogen position while leaving the others intact. The higher reactivity of the C-I bond compared to the C-Br bond is a well-established principle that allows for selective transformations. ossila.com However, developing catalysts and conditions that can differentiate between C-Br and C-Cl, or even selectively activate the C-F bond, remains a significant challenge.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the halogens activates the aromatic ring towards nucleophilic attack. The fluorine atom, being the most electronegative, is generally the most susceptible to nucleophilic displacement in S_NAr reactions. ossila.com Future studies could explore the scope and limitations of S_NAr reactions on this substrate, investigating the influence of the other halogens and the methoxy (B1213986) group on the regioselectivity and reaction rate.

Halogen Dance Reactions: In the presence of strong bases, halogenated aromatic compounds can undergo "halogen dance" rearrangements, where a halogen atom migrates to a different position on the ring. The multi-halogenated nature of this compound makes it an interesting substrate to study the mechanisms and outcomes of such rearrangements.

A thorough investigation of the halogen-specific reactivity will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the behavior of polyhalogenated aromatic systems in general.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene?

Answer:
The synthesis typically involves sequential halogenation and functional group protection. Starting from 4-methoxybenzene derivatives, bromine and fluorine are introduced via electrophilic aromatic substitution (EAS). The methoxy group acts as an ortho/para director, but steric and electronic factors must be controlled. For example:

Fluorination : Use Selectfluor® or DAST in anhydrous conditions to introduce fluorine at the meta position .

Bromination : Employ N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeBr₃) to direct bromine to the ortho position relative to methoxy .

Iodination : Utilize iodine monochloride (ICl) or directed ortho-metalation strategies to introduce iodine at the para position relative to fluorine .
Key Validation : Monitor regioselectivity using GC-MS or HPLC, and confirm structural assignments via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS).

Basic: How is the purity of this compound assessed in research settings?

Answer:
Purity is validated via:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS to detect halogenated byproducts .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic impurities .
  • Spectroscopy : 19F^{19}\text{F} NMR quantifies fluorine content, while X-ray crystallography resolves positional ambiguities in heavy atoms (Br, I) .

Advanced: How can researchers resolve contradictions in regioselectivity during halogenation steps?

Answer:
Contradictions arise from competing directing effects (e.g., methoxy vs. halogen). Strategies include:

  • Protecting Groups : Temporarily block the methoxy group as a silyl ether (e.g., TMS) to redirect electrophiles .
  • Metalation : Use LDA or Grignard reagents to deprotonate specific positions, enabling directed iodination .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation energies for competing pathways, guiding solvent and catalyst selection .
    Case Study : In , dimethoxybenzene derivatives showed altered regioselectivity when brominated under acidic vs. neutral conditions.

Advanced: What are the challenges in characterizing halogen-halogen coupling in this compound?

Answer:
Heavy atoms (Br, I) complicate spectral interpretation:

  • NMR Limitations : 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 127I^{127}\text{I} quadrupolar broadening obscure splitting patterns. Use 1H^{1}\text{H}-19F^{19}\text{F} HOESY to probe spatial proximity .
  • Mass Spectrometry : High-resolution MALDI-TOF detects isotopic clusters for Br/I, but matrix effects require careful calibration .
  • X-ray Crystallography : Essential for unambiguous structural confirmation, though crystal growth is hindered by halogen-heavy moieties .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile halogenated intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability to halogenated solvents .
  • Waste Disposal : Halogenated waste must be segregated and treated with activated charcoal or sodium bicarbonate before disposal .

Advanced: How does steric hindrance from substituents affect cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The bulky iodine and bromine atoms limit catalyst accessibility:

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance steric tolerance .
  • Solvent Effects : DMF or toluene improves solubility of halogenated intermediates compared to THF .
  • Microwave Assistance : Accelerates coupling by reducing reaction time and mitigating decomposition .
    Data Conflict : reports lower yields in Suzuki reactions for ortho-iodo derivatives compared to para-substituted analogs.

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

  • Polar Aprotic Solvents : Dichloromethane/hexane mixtures (1:3 v/v) yield high-purity crystals .
  • Avoid Protic Solvents : Methanol/water induces hydrolysis of methoxy groups .
  • Crystallization Monitoring : Use hot-stage microscopy to track polymorph formation during cooling .

Advanced: How to mitigate iodine displacement during storage or reactions?

Answer:

  • Light Sensitivity : Store in amber vials under argon to prevent photolytic C-I bond cleavage .
  • Nucleophile-Free Conditions : Avoid amines or thiols in reaction mixtures; use anhydrous MgSO₄ for drying .
  • Stability Studies : Accelerated aging tests (40°C/75% RH) quantify decomposition rates via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.